4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide
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Overview
Description
4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and a sulfonoimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide typically involves multiple steps, starting from commercially available precursorsThe sulfonoimidamide moiety is then introduced via a sulfonation reaction, often using reagents such as sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonoimidamide group can participate in redox reactions, altering its oxidation state.
Silylation and Desilylation: The tert-butyldimethylsilyl group can be introduced or removed under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine), silylating agents (e.g., tert-butyldimethylsilyl chloride), and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonoimidamide species.
Scientific Research Applications
4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyldimethylsilyl)-N,N-dimethylbenzene-1-sulfonoimidamide depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonoimidamide groups, as well as the steric effects of the tert-butyldimethylsilyl group. These factors can affect its interactions with other molecules and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with bromine, silyl, and sulfonoimidamide groups. Examples include:
- 4-bromo-N-(4-bromophenyl)-N-phenyl aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
The presence of the tert-butyldimethylsilyl group, in particular, provides steric protection and influences the compound’s chemical behavior in ways that similar compounds may not exhibit .
Properties
CAS No. |
2174001-61-5 |
---|---|
Molecular Formula |
C14H25BrN2OSSi |
Molecular Weight |
377.4 |
Purity |
95 |
Origin of Product |
United States |
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